Ethyl 3-bromocyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

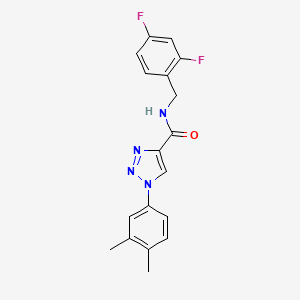

Ethyl 3-bromocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 1934754-13-8 . It has a molecular weight of 207.07 . The IUPAC name for this compound is ethyl 3-bromocyclobutane-1-carboxylate .

Synthesis Analysis

The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB . Wiberg and co-workers later generalized this approach for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .Molecular Structure Analysis

The molecular formula of Ethyl 3-bromocyclobutane-1-carboxylate is C7H11BrO2 . The InChI code for this compound is 1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis

The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .Physical And Chemical Properties Analysis

The density of Ethyl 3-bromocyclobutane-1-carboxylate is 1.5±0.1 g/cm3 . The boiling point is 213.8±33.0 °C at 760 mmHg . The refractive index is 1.4700 to 1.4720 (20°C, 589 nm) .Scientific Research Applications

- Ethyl BCB is a strained bicyclic carbocycle with high strain energy. Researchers have harnessed this strain for “strain-release” reactions, which are valuable in synthetic chemistry . These reactions allow for the construction of complex molecules by exploiting the inherent tension within the BCB ring system.

- Chemists have increasingly recognized BCBs as modular building blocks. Their compact size and high strain energy make them useful for constructing more complex molecules. Researchers have developed efficient synthetic methods for BCBs, including intermolecular BCB formation using alkynes and ethyl diazoacetate .

- Enzyme variants have been designed to facilitate BCB synthesis. For instance, a hemeprotein variant was engineered to enable intermolecular BCB construction using alkynes and ethyl diazoacetate. This approach enhances the synthetic utility of BCBs .

Strain-Release Reactions and Synthesis

Building Blocks for Synthesis

Enzyme Engineering and BCB Synthesis

Aminocyclobutane Derivatives

Safety and Hazards

Future Directions

A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . Among strained ring systems, bicyclo[1.1.0]butane (BCB) stands apart as the smallest bicyclic carbocycle and is amongst the most strained carbocycles known . This suggests that Ethyl 3-bromocyclobutane-1-carboxylate and similar compounds could have significant potential in future research and applications.

Mechanism of Action

Target of Action

Ethyl 3-bromocyclobutane-1-carboxylate is a type of strained carbocyclic system . These systems have been studied for their potential as bioisosteres, which are molecules or groups that have similar physical or chemical properties to another molecule or group

Biochemical Pathways

The compound is part of the bicyclo [1.1.0]butane (BCB) family, which has been studied for its high strain energy . This energy can be released in “strain-release” transformations, making BCBs powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 85-88 °c/12 mmhg and a density of 1279 g/mL at 25 °C .

Result of Action

It’s known that the compound was used in the synthesis of 1-aminocyclobutane carboxylic acid .

properties

IUPAC Name |

ethyl 3-bromocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVKGRUSDZOUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromocyclobutane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)

![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)